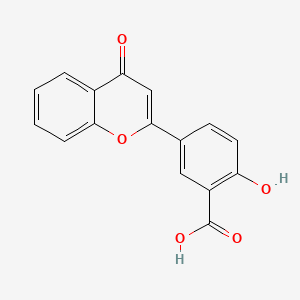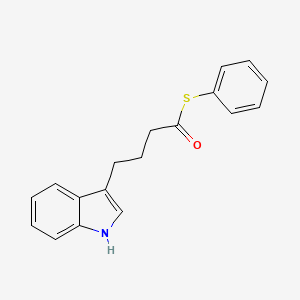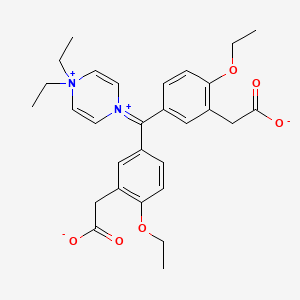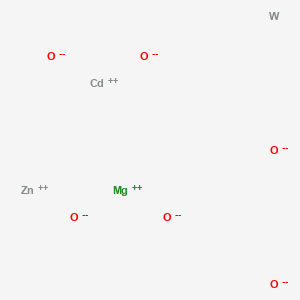
Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and an anisidine moiety, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride typically involves the reaction of piperidine with N-phenyl-p-anisidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Piperidine, 1-(2-(N-phenyl-p-anisidino)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical and biological properties.
Anisidine derivatives: These compounds contain the anisidine moiety and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct properties and applications compared to other similar compounds.
属性
CAS 编号 |
102207-04-5 |
|---|---|
分子式 |
C20H27ClN2O |
分子量 |
346.9 g/mol |
IUPAC 名称 |
4-methoxy-N-phenyl-N-(2-piperidin-1-ylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-23-20-12-10-19(11-13-20)22(18-8-4-2-5-9-18)17-16-21-14-6-3-7-15-21;/h2,4-5,8-13H,3,6-7,14-17H2,1H3;1H |
InChI 键 |
VIOGMKKMAWXMOJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(CCN2CCCCC2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


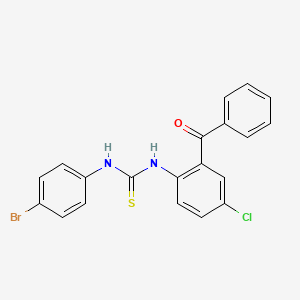
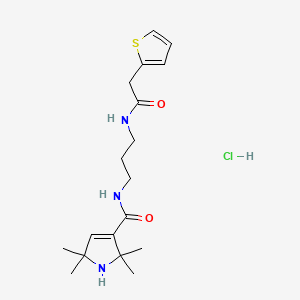
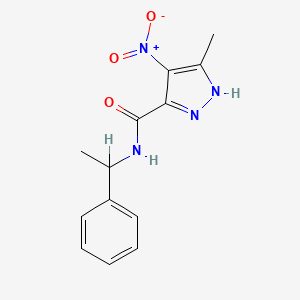
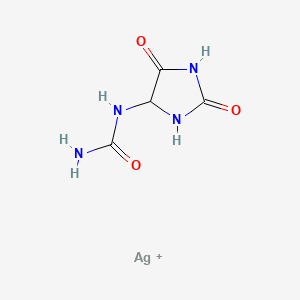
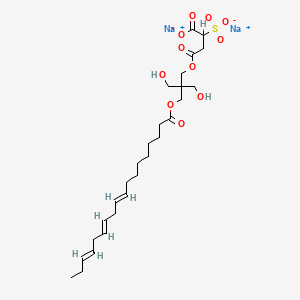




![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)
